molecular formula C10H10FNO4 B2394718 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid CAS No. 866151-14-6

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid

Cat. No.: B2394718
CAS No.: 866151-14-6
M. Wt: 227.191
InChI Key: BWGYTDWQFKBZBX-UHFFFAOYSA-N
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Description

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid, catalog number 332-51-4 , is a fluorinated organic compound of interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 8 H 7 FO 2 S and a molecular weight of 186.21 g/mol . It serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize such fluorinated acetic acid derivatives in the design and development of novel pharmacologically active compounds, as the introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity . As a key intermediate, this compound is valuable for constructing molecular libraries for high-throughput screening. Its structure, which incorporates an ether and a potential amide linkage, makes it a candidate for developing protease inhibitors or modulators of protein-protein interactions. Related fluorinated phenylglycine derivatives have been used in the study of hyperlipidemia, suggesting potential applications in metabolic disease research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c11-7-1-3-8(4-2-7)16-6-9(13)12-5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGYTDWQFKBZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Acyl Chloride Intermediates

The most widely reported method involves sequential synthesis of 2-(4-fluorophenoxy)acetyl chloride followed by amidation with glycine.

Step 1: Synthesis of 2-(4-Fluorophenoxy)acetic Acid
4-Fluorophenol reacts with chloroacetyl chloride in alkaline aqueous conditions (pH 9–11) at 0–5°C to form 2-(4-fluorophenoxy)acetic acid. This intermediate is isolated via acidification to pH 2–3, yielding a white crystalline solid (mp 98–101°C).

Step 2: Formation of Acyl Chloride
Thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) converts the carboxylic acid to its acyl chloride derivative. Optimal conditions use a 1:3 molar ratio of acid to SOCl₂ under reflux (40°C, 2 h), achieving >95% conversion.

Step 3: Amidation with Glycine
The acyl chloride reacts with glycine in a biphasic system (water:DCM, 1:2) with sodium bicarbonate as a base. After stirring at room temperature for 12 h, the product is extracted into DCM and purified via recrystallization (ethanol/water), yielding this compound at 58–65% overall yield.

Copper-Catalyzed Direct Coupling

A streamlined approach utilizes mixed copper catalysts to couple 2-(4-fluorophenoxy)acetic acid directly with glycine derivatives.

Catalytic System
Elemental copper (Cu⁰) combined with CuI (1:1 molar ratio) in dimethylformamide (DMF) enables C–N bond formation at 110°C under nitrogen. This method bypasses acyl chloride formation, reducing side products like hydrochloric acid.

Reaction Optimization

  • Catalyst Loading : 10 mol% Cu⁰/CuI achieves 72% yield in 4 h.
  • Solvent Effects : DMF outperforms THF and acetonitrile due to superior ligand stabilization (Table 1).

Table 1: Solvent Impact on Copper-Catalyzed Coupling Yield

Solvent Dielectric Constant Yield (%)
DMF 36.7 72
THF 7.5 41
Acetonitrile 37.5 54

One-Pot Tandem Synthesis

Recent patents describe a one-pot method combining phenoxy acetylation and amidation:

  • 4-Fluorophenol, chloroacetic acid, and glycine methyl ester are heated in toluene with K₂CO₃ (120°C, 6 h).
  • In situ hydrolysis with NaOH (2 M, 80°C, 1 h) yields the target compound at 81% purity.

Reaction Optimization and Mechanistic Insights

Catalytic Efficiency of Copper Systems

The Cu⁰/CuI system generates active Cu(I) species that facilitate oxidative addition with the carboxylic acid, forming a key acyloxycopper intermediate. This intermediate reacts with glycine’s amine group via nucleophilic substitution, followed by reductive elimination to regenerate the catalyst.

Kinetic Studies
Pseudo-first-order kinetics (k = 0.18 h⁻¹) indicate rate-limiting C–N bond formation. Increasing temperature to 130°C reduces reaction time to 2.5 h but risks decarboxylation.

Solvent and Temperature Effects

Polar Aprotic Solvents : DMF enhances ionic intermediate stabilization, critical for maintaining catalytic cycle efficiency.
Temperature Thresholds : Reactions above 130°C promote degradation pathways, reducing yields by 12–15%.

Industrial Production Considerations

Batch vs. Continuous Flow Processes

Batch Reactors

  • Advantages : Simplified scaling for high-volume outputs (≥100 kg/batch).
  • Challenges : Extended reaction times (6–8 h) and manual purification steps.

Continuous Flow Systems
Microreactor technology reduces residence time to 30 minutes via enhanced heat/mass transfer. Pilot studies report 89% yield at 150 mL/min flow rate.

Purification and Crystallization

Flash chromatography (silica gel, DCM/MeOH 95:5) removes unreacted glycine and copper residues, achieving ≥98% purity. Recrystallization from ethanol/water (3:1) produces needle-like crystals suitable for pharmaceutical formulations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.12–7.08 (m, 2H, ArH), 6.97–6.93 (m, 2H, ArH), 4.47 (s, 2H, OCH₂CO), 3.85 (d, J = 5.6 Hz, 2H, NHCH₂).
  • HPLC : Retention time 6.7 min (C18 column, 0.1% TFA in water/acetonitrile gradient).

Purity and Stability

Accelerated stability studies (40°C/75% RH, 6 months) show ≤2% degradation, confirming robust shelf life under ambient storage.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H16FNO4
  • Molecular Weight : 269.27 g/mol
  • Structural Features : The compound features a fluorophenoxy group that enhances its binding affinity to biological targets, making it a candidate for drug development, particularly in treating metabolic disorders and inflammation.

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Properties : 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid has been explored for its potential anti-inflammatory and analgesic effects. The presence of the fluorophenoxy group is believed to enhance its biological activity by improving interactions with target enzymes and receptors.
  • Drug Development : Studies indicate that this compound may serve as a lead compound for developing new drugs aimed at managing metabolic disorders such as diabetes, where it has shown to improve insulin sensitivity and reduce blood glucose levels in animal models.

2. Biochemical Research

  • Enzyme Interaction Studies : The compound is investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its unique structural properties allow it to modulate various biochemical pathways, making it valuable in understanding disease mechanisms .
  • Mechanism of Action : The interaction of this compound with specific molecular targets can lead to significant modulation of biochemical pathways, which is crucial for elucidating its pharmacodynamics.

3. Industrial Applications

  • Specialty Chemicals Development : In the industrial sector, this compound is utilized in the synthesis of specialty chemicals with tailored properties for various applications, including materials science and chemical manufacturing .

Case Study 1: Anti-inflammatory Effects

In an experimental study, this compound was administered to animal models exhibiting inflammatory conditions. The results demonstrated a marked reduction in pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent in clinical settings.

Case Study 2: Metabolic Disorder Treatment

Another investigation focused on the effects of this compound on glucose metabolism. Findings indicated that it significantly improved insulin sensitivity and reduced blood glucose levels in diabetic models, highlighting its potential role in managing type 2 diabetes.

Data Table: Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryReduces pro-inflammatory cytokines in animal models
Metabolic RegulationImproves insulin sensitivity; reduces blood glucose levels
Enzyme InteractionModulates specific enzymes involved in metabolic pathways
Drug Development PotentialCandidate for new therapeutic agents targeting metabolic disorders

Mechanism of Action

The mechanism of action of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biochemical pathways. The acetylaminoacetic acid backbone may facilitate cellular uptake and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Sulfonamide Derivatives
  • Compound 22 (): 2-((4-(4-(4-Fluorophenoxy)phenylsulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic Acid Key Differences: Incorporates a sulfonamide linker and a thioacetic acid group, unlike the direct acetyl-amino linkage in the target compound.
Purine-Based Analogues
  • 3.7bv (): 2-(2-((4-Cyclohexylbenzyl)amino)-6-(4-fluorophenoxy)-9H-purin-9-yl)acetic Acid Key Differences: Features a purine core substituted with 4-fluorophenoxy and cyclohexylbenzyl groups. Impact: The purine scaffold introduces planar aromaticity, which may enhance intercalation into DNA or protein binding pockets, differing from the flexible glycine backbone of the target compound .
Fluorophenylacetic Acids
  • (R)-2-Amino-2-(4-fluorophenyl)acetic Acid (): Key Differences: Replaces the phenoxyacetyl group with a fluorophenyl ring directly attached to the amino acid.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Functional Groups
2-[[2-(4-Fluorophenoxy)acetyl]amino]acetic Acid (Hypothetical) ~242.2 N/A N/A Fluorophenoxy, acetyl-amino
Compound 22 () ~515.5 N/A 99 Sulfonamide, thioacetic acid
3.7bv () ~521.6 >100 77 Purine, cyclohexylbenzyl
(R)-2-Amino-2-(4-fluorophenyl)acetic Acid ~183.2 N/A N/A Fluorophenyl, amino acid

Observations :

  • Larger molecular weights in sulfonamide and purine derivatives correlate with lower purity (77–99%) due to synthetic complexity .
  • Fluorine substitution consistently enhances lipophilicity, but ether or thioether linkages moderate this effect compared to direct aryl-amino acids .

Key Research Findings

  • Fluorine Position Matters : Para-fluorine (as in the target compound) optimizes electronic effects and steric fit in protein binding pockets compared to meta- or ortho-substituted analogs () .
  • Backbone Flexibility : Glycine-based structures (e.g., target compound) offer conformational flexibility, whereas rigid scaffolds (e.g., purines in 3.7bv) favor entropy-driven binding .
  • Synthetic Challenges : High-purity yields (>95%) are achievable via HPLC (), but purine derivatives require specialized purification due to lower yields () .

Biological Activity

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid, also known as a derivative of amino acids with unique structural properties, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenoxy group, which enhances its binding affinity to various biological targets, making it a candidate for drug development, particularly in treating metabolic disorders and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FNO4, with a molecular weight of 269.27 g/mol. The presence of the fluorophenoxy group is significant as it influences the compound's interaction with biological molecules.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. Studies have demonstrated its potential to inhibit specific enzymes associated with metabolic pathways, thereby influencing various physiological processes.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 (µM)
Enzyme ACompetitive5.2
Enzyme BNon-competitive12.3
Enzyme CMixed-type8.7

Receptor Binding

The compound has shown affinity for several receptors involved in inflammatory responses. Its ability to bind effectively to these receptors suggests potential therapeutic applications in conditions characterized by inflammation.

Table 2: Receptor Binding Affinity

Receptor TypeBinding Affinity (Ki, nM)
Receptor X45
Receptor Y30
Receptor Z75

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers. The results indicated a decrease in cytokine levels and improved clinical scores in treated groups compared to controls.

Case Study 2: Metabolic Disorder Treatment

In another investigation, this compound was evaluated for its effects on glucose metabolism. The findings suggested that it improved insulin sensitivity and reduced blood glucose levels in diabetic models, highlighting its potential role in managing metabolic disorders.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with target enzymes and receptors. The fluorophenoxy group enhances hydrophobic interactions, while the acetamido moiety contributes to hydrogen bonding, leading to increased binding affinity and specificity.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersReference
HPLCColumn: C18, 5 µm; Mobile phase: 0.1% TFA in H2O/MeOH (70:30)
LC-MS/MSIonization: ESI+; MRM transition: 256.08 → 138.05
X-ray DiffractionSpace group: P21_1/c; R-factor: <5%

Q. Table 2. Comparative SAR of Fluorophenyl Derivatives

CompoundEC50 (µM)Key Structural Feature
Target Compound0.45Acetamide linkage
2-[2-(4-Fluorophenyl)oxazolyl]1.20Oxazole ring
4-Fluorophenylacetic acid>10No amide group

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